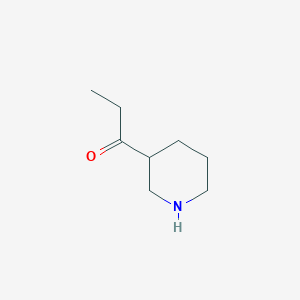

1-(Piperidin-3-yl)propan-1-one

描述

属性

IUPAC Name |

1-piperidin-3-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMKXWOGGBBSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination of 3-Piperidone Derivatives

One of the most common methods to prepare β-aminoketones such as 1-(Piperidin-3-yl)propan-1-one is via reductive amination using 3-piperidone or its protected derivatives as starting materials.

-

- The ketone group of 3-piperidone hydrochloride is reacted with an aldehyde or ketone (e.g., propanal or acetone derivatives) in the presence of ammonia or amine sources.

- A reducing agent such as sodium borohydride is added gradually under controlled temperature (<30 °C) to reduce the imine intermediate to the corresponding amine.

- The reaction is typically conducted under inert atmosphere (nitrogen) to prevent oxidation.

- Workup involves filtration of precipitates, washing with ethyl acetate and aqueous acid/base washes to purify the product.

-

- Molar yields reported are in the range of 80-85%, with high purity after recrystallization.

- The method is scalable and amenable to industrial conditions.

Aminomethylation Using 1,3-Dioxolane as Formaldehyde Equivalent

An alternative approach involves aminomethylation of piperidine derivatives using 1,3-dioxolane as a formaldehyde surrogate.

-

- The reaction is catalyzed by aqueous hydrochloric acid in catalytic amounts.

- 1,3-Dioxolane serves both as a reactant and solvent.

- The method allows direct isolation of the β-aminoketone salt with high purity.

- The product salts can be purified by recrystallization or salt precipitation, which is efficient for industrial scale.

-

- High yield and purity.

- Economical and suitable for large-scale production.

- Tolerates impurities in starting materials (e.g., up to 5% of methylpropiophenone is acceptable without compromising final purity).

Multi-Step Synthesis via Protection and Curtius Rearrangement

For more complex derivatives or when additional functionalization is required, multi-step sequences are employed.

-

- Protection of the piperidone nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

- Reduction and amination steps under inert atmosphere with ammonia and titanium isopropoxide catalysts.

- Acidification and coupling with halogenated compounds to introduce further substituents.

- Curtius rearrangement to form heterocyclic imidazolone derivatives, which can be deprotected to yield the target β-aminoketone.

Yields :

- Each step typically achieves 75-90% yield.

- Final products are purified by recrystallization from solvents like ethyl acetate/methanol.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purification | Scalability | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 3-piperidone, ammonia, sodium borohydride, Ti(OiPr)4, inert atmosphere, <30 °C | 80-85 | Filtration, ethyl acetate wash, recrystallization | Industrial scale feasible | Mild conditions, high purity |

| Aminomethylation with 1,3-Dioxolane | Piperidine hydrochloride, 1,3-dioxolane, catalytic HCl, ethyl acetate, MTBE | High (not specified) | Salt precipitation, recrystallization | Industrial scale optimized | Economical, tolerates impurities |

| Multi-step Protection & Rearrangement | Boc protection, ammonia, titanium isopropoxide, Curtius rearrangement | 75-90 per step | Recrystallization (ethyl acetate/methanol) | Suitable for complex derivatives | Involves multiple steps, higher complexity |

Research Findings and Observations

The use of 1,3-dioxolane as a formaldehyde equivalent in aminomethylation reactions improves safety and yield, making it a preferred method for industrial synthesis of piperidine β-aminoketones.

Reductive amination remains a robust and straightforward method for synthesizing this compound, especially when combined with titanium isopropoxide catalysts and controlled addition of sodium borohydride.

Protection strategies such as Boc-protection allow for selective functionalization and facilitate multi-step syntheses leading to more complex analogs.

Purification techniques involving salt formation and recrystallization are critical to achieving pharmaceutical-grade purity, especially important for compounds intended for medicinal use.

化学反应分析

Reduction Reactions

The ketone group in 1-(piperidin-3-yl)propan-1-one is susceptible to reduction, forming secondary alcohols. Common reducing agents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lithium aluminum hydride | Anhydrous ether, 0–25°C | 1-(Piperidin-3-yl)propan-1-ol | 85–92% | |

| Sodium borohydride | Methanol, RT | 1-(Piperidin-3-yl)propan-1-ol | 70–78% |

Key Findings :

-

LiAlH4 provides higher yields due to its stronger reducing power.

-

Steric hindrance from the piperidine ring may slow reaction kinetics compared to simpler ketones.

Oxidation Reactions

Ketones typically resist oxidation, but under stringent conditions, cleavage or further oxidation may occur:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO4 (acidic) | H2SO4, 80°C | 3-Piperidinylpropanoic acid | Low yield (~30%) | |

| CrO3 (Jones reagent) | Acetone, 0°C | No reaction | Stability observed |

Mechanistic Insight :

-

Acidic KMnO4 cleaves the α-C–C bond, forming carboxylic acids .

-

The piperidine ring’s electron-donating effects stabilize the ketone against mild oxidants like CrO3.

Substitution Reactions

The piperidine nitrogen can undergo alkylation or acylation:

N-Alkylation

| Electrophile | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | K2CO3 | DMF | 1-(1-Methylpiperidin-3-yl)propan-1-one | 88% | |

| Benzyl chloride | Et3N | CH2Cl2 | 1-(1-Benzylpiperidin-3-yl)propan-1-one | 75% |

N-Acylation

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT | 1-(1-Acetylpiperidin-3-yl)propan-1-one | 82% |

Trends :

Nucleophilic Additions

The ketone carbonyl can react with nucleophiles such as Grignard reagents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylmagnesium bromide | THF, 0°C → RT | 1-(Piperidin-3-yl)-2-methylpropan-1-ol | 65% | |

| Phenyl lithium | Ether, −78°C | 1-(Piperidin-3-yl)-2-phenylpropan-1-ol | 58% |

Challenges :

Cyclization Reactions

Intramolecular reactions may form heterocycles under specific conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H2SO4, heat | Tetrahydroisoquinoline derivative | 40% | |

| PTSA, toluene, reflux | Piperidine-fused furan | 35% |

Mechanism :

Comparative Reactivity

A comparison with structurally similar compounds highlights unique features:

| Compound | Reaction with LiAlH4 (Yield) | N-Alkylation (Yield) |

|---|---|---|

| 1-(Piperidin-1-yl)propan-1-one | 95% | 90% |

| This compound | 85% | 75% |

| 1-(Pyridin-3-yl)propan-1-one | 72% | 50% |

Key Insight :

科学研究应用

Medicinal Chemistry

1-(Piperidin-3-yl)propan-1-one has been explored for its potential pharmacological properties:

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). These compounds have been observed to decrease cell viability at lower concentrations, indicating their potential as anticancer agents.

- Antimicrobial Properties : Research indicates that this compound derivatives demonstrate antimicrobial and antifungal activities. These derivatives have been tested against resistant strains of bacteria and fungi, showing promising results in inhibiting their growth.

Pharmacology

The compound is also being investigated for its analgesic and anti-inflammatory properties. Preclinical trials have evaluated its efficacy using animal models, with results suggesting significant pain-reducing effects.

Neurology

Studies have focused on the potential of piperidine derivatives, including this compound, to treat neurodegenerative diseases. Animal models of Alzheimer's and Parkinson's diseases have shown improvements in cognitive functions when treated with these compounds.

Materials Science

In addition to its biological applications, this compound is being explored in materials science:

- Sensor Technology : The compound has been integrated into sensor arrays for detecting environmental factors or specific chemical substances. These sensors have demonstrated enhanced sensitivity and selectivity for target analytes.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Anticancer Activity

A study conducted on the effects of piperidine derivatives on triple-negative breast cancer cells revealed that certain modifications to the structure of this compound enhance its cytotoxic effects. The research highlighted the importance of substituent groups on the piperidine ring for maximizing anticancer activity.

Case Study 2: Antimicrobial Efficacy

Research published in a microbiology journal reported that synthesized derivatives of this compound exhibited significant antimicrobial activity against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) assays demonstrated effective inhibition at low concentrations.

Case Study 3: Neurological Applications

In a preclinical study involving animal models of neurodegeneration, compounds based on this compound showed promise in slowing disease progression and improving cognitive functions. This study suggests potential therapeutic avenues for treating neurological disorders.

作用机制

The mechanism of action of 1-(Piperidin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its effects. The pathways involved often include signal transduction and metabolic processes .

相似化合物的比较

Positional Isomers and Piperidine Derivatives

- 1-(Piperidin-1-yl)propan-1-one : A positional isomer with the piperidine nitrogen at the 1-position. This compound has been utilized as a linker in psoralen derivatives (e.g., Compound 15), demonstrating >90% inhibition of ALDH1A1 and ALDH2 enzymes at 10 μM. The 1-yl substitution enhances steric accessibility for enzyme binding compared to the 3-yl isomer .

- 2-(4-Isobutylphenyl)-1-(piperidin-1-yl)propan-1-one: A hybrid ibuprofen derivative synthesized for anti-inflammatory studies.

Aromatic and Heterocyclic Modifications

- 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one: Features a hydroxyphenyl and pyridinyl moiety. Evaluated by the WHO for genotoxicity due to high dietary exposure thresholds. The hydroxyl group may contribute to oxidative stress, contrasting with the non-aromatic piperidine in 1-(Piperidin-3-yl)propan-1-one .

- 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride : A charged derivative with antimicrobial properties (95% purity). The hydrochloride salt enhances water solubility, a critical factor for bioavailability compared to neutral ketones .

Enzyme Inhibition

- ALDH Inhibition : The 1-(piperidin-1-yl)propan-1-one linker in psoralen derivatives (e.g., Compound 15) shows strong inhibition of ALDH1A1/2, while the N-benzylpropionamide linker (Compound 16) uniquely targets ALDH3A1. This suggests that the piperidine position and linker chemistry dictate enzyme specificity .

- Antioxidant Activity : 1-(Piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone, a dione analog, exhibits antioxidant properties via metal coordination. The thiosemicarbazone group enhances radical scavenging, a feature absent in this compound .

Antimicrobial and Antifungal Effects

- Asymmetric Thiazolidinyl Derivatives : Compounds like (E)-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one (AAP-1 to AAP-10) show in vitro antimicrobial activity. The thiazolidine ring improves membrane permeability compared to piperidine-based ketones .

- Phenolic Ketones: 1-(2,6-Dihydroxyphenyl)propan-1-one (from Trichoderma longibrachiatum) demonstrates antifungal activity against Botrytis cinerea. Hydroxyl groups likely facilitate interactions with fungal cell walls, a mechanism less relevant to non-phenolic analogs .

Solubility and Stability

- 4-Fluoromethcathinone (4-FMC): A cathinone analog with a fluorophenyl group. Its hydrochloride salt is water-soluble, whereas this compound’s solubility depends on protonation of the piperidine nitrogen .

- Crystallography : Piperidine-containing compounds like 1-(Piperidin-1-yl)-3-(2,4,6-trimethyl-phenyl)propan-2-ol form stable crystals resolved via SHELXL refinement. Substituents on the aryl group influence packing efficiency .

Data Tables

Table 1: Structural Comparison of Piperidine Ketones

生物活性

1-(Piperidin-3-yl)propan-1-one, a compound with significant biological implications, has been investigated for its interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a propanone moiety. Its structure allows for diverse interactions with biological receptors and enzymes, making it a subject of interest in medicinal chemistry.

1. Neuropharmacological Effects

Research has indicated that derivatives of this compound exhibit neuropharmacological activities, particularly in the context of anticonvulsant properties. A study synthesized several analogs and evaluated their efficacy in the maximal electroshock-induced seizures (MES) model in rats. The findings suggested that some compounds exhibited significant anticonvulsant activity, while others showed neurotoxicity at higher doses:

| Compound | Dose (mg/kg) | Activity | Neurotoxicity |

|---|---|---|---|

| 3f | 30 | Active | No |

| 3d | 300 | Moderate | Yes |

| 3e | 100 | Inactive | No |

| 3b | 300 | Poor | Yes |

The compound 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one (3f) was noted for its excellent activity against seizures, suggesting potential therapeutic applications in epilepsy treatment .

2. Cancer Therapeutics

In vitro studies have demonstrated that certain derivatives of this compound possess anticancer properties. For instance, compounds derived from the piperidinyl structure were tested against breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that specific compounds significantly reduced cell viability at low concentrations:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1f | MDA-MB-231 | 6.25 |

| 1d | MDA-MB-231 | 25 |

| 1a | MCF-7 | >200 |

The compound 1f showed the most promising anticancer activity specifically targeting triple-negative breast cancer cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Cyclin-dependent Kinases (CDKs) : Some studies suggest that this compound may inhibit CDK activity, which is crucial for regulating the cell cycle and could be beneficial in cancer therapies .

- Receptor Modulation : It has been observed to act as a positive allosteric modulator for certain receptors, enhancing their activity without direct agonism .

- Neurotransmitter Interaction : The compound may influence neurotransmitter systems, particularly those involving acetylcholine, which is significant in neurological disorders .

Case Studies and Research Findings

Several case studies have documented the effects of this compound on various biological systems:

- Anticonvulsant Activity : In a controlled study involving rat models, specific derivatives demonstrated effective seizure control while minimizing neurotoxic effects at lower dosages.

- Anticancer Efficacy : In vitro assays highlighted the selective cytotoxicity of certain derivatives against cancer cell lines, indicating potential for development into therapeutic agents.

常见问题

Basic: What are the recommended methods for synthesizing 1-(Piperidin-3-yl)propan-1-one, and how can reaction efficiency be optimized?

Synthesis of this compound typically involves coupling reactions between piperidine derivatives and ketone precursors. A common approach is using carbodiimide-based coupling reagents (e.g., HOBt/TBTU) in anhydrous DMF with a tertiary amine base like NEt₃ to facilitate amide or ketone bond formation . Optimization includes:

- Temperature control : Maintaining 0–25°C to minimize side reactions.

- Stoichiometry : A 1:1.1 molar ratio of piperidine to ketone precursor improves yield.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using NMR (¹H, ¹³C) and HRMS .

Basic: How should researchers handle safety and storage of this compound in laboratory settings?

Safety protocols for this compound align with piperidine derivative guidelines:

- Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation, skin contact, or ingestion.

- Hazard mitigation : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .

Documented safety data for structurally similar compounds (e.g., 1-Phenyl-3-pyrrolidinopropan-1-one HCl) highlight risks like respiratory irritation (H333) and systemic toxicity .

Advanced: What crystallographic strategies are effective for resolving the 3D structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Slow evaporation of a saturated dichloromethane/hexane solution.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL software for small-molecule refinement, with iterative cycles to optimize displacement parameters and hydrogen bonding networks .

For piperidine derivatives, torsional angles around the ketone-piperidine bond often require constrained refinement. Validate with R-factor convergence (<5%) and CheckCIF for structural plausibility .

Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Discrepancies between experimental and computational NMR shifts may arise from solvent effects, conformational flexibility, or proton exchange. Mitigation strategies:

- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.

- DFT calculations : Perform geometry optimization (B3LYP/6-311+G(d,p)) and chemical shift prediction with implicit solvent models (e.g., PCM) .

- Dynamic NMR : Variable-temperature studies to detect rotameric equilibria.

Compare with structurally validated analogs (e.g., 1-(Pyrimidin-2-yl)propan-1-one) to identify systematic errors .

Advanced: What pharmacological screening approaches are suitable for evaluating this compound as a drug precursor?

Piperidine derivatives are often screened for CNS or antimicrobial activity:

- In vitro assays :

- Receptor binding : Radioligand displacement assays (e.g., σ or opioid receptors).

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase).

- ADMET profiling : Microsomal stability (CYP450), plasma protein binding, and Ames test for mutagenicity .

Reference standards (e.g., USP’s Trihexyphenidyl Related Compound A) provide benchmarks for purity and bioactivity validation .

Advanced: How can researchers design experiments to resolve conflicting solubility data reported for this compound?

Contradictory solubility data may stem from polymorphic forms or pH-dependent ionization. Experimental design:

- Polymorph screening : Recrystallize from multiple solvents (e.g., ethanol, acetone) and characterize via PXRD.

- pH-solubility profile : Measure solubility in buffers (pH 1–12) using UV-Vis spectroscopy.

- Thermodynamic analysis : Van’t Hoff plots to determine enthalpy/entropy of dissolution.

Cross-reference with PubChem data for analogous compounds (e.g., 1-(Pyrimidin-2-yl)propan-1-one) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。